(R)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
The compound, ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the enzymes and transport proteins involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Piperidine in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Fmoc group to yield the free amino acid.
Scientific Research Applications
®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-2-((9H-fluoren-9-ylmethoxycarbonyl)amino)-3-methylbutanoic acid
Uniqueness
®-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance the stability and activity of the resulting peptides .
Properties
IUPAC Name |
(3R)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYKWUUVQMRPX-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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